molecular formula C6H15ClN2O2 B2389035 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride CAS No. 2377034-55-2

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride

Cat. No.: B2389035
CAS No.: 2377034-55-2
M. Wt: 182.65
InChI Key: FOOCQFVEZBFBPP-UHFFFAOYSA-N
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Description

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride is a chemical compound with the molecular formula C6H14N2O2·HCl and a molecular weight of 182.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride typically involves the reaction of 2-aminoethanol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Aminoethyl N-methylcarbamate;hydrochloride
  • 2-Aminoethyl N-ethylcarbamate;hydrochloride
  • 2-Aminoethyl N,N-dimethylcarbamate;hydrochloride

Comparison: Compared to these similar compounds, 2-Aminoethyl N-ethyl-N-methylcarbamate;hydrochloride exhibits unique properties due to the presence of both ethyl and methyl groups on the carbamate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications .

Properties

IUPAC Name

2-aminoethyl N-ethyl-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-3-8(2)6(9)10-5-4-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCQFVEZBFBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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